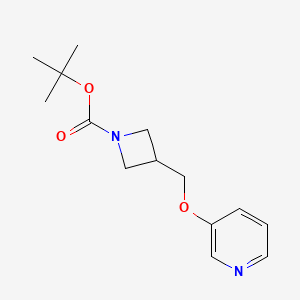![molecular formula C16H16BrFN2O2 B2464065 2-bromo-N-[2-(2-fluorophenoxy)propyl]-6-methylpyridine-3-carboxamide CAS No. 1428100-46-2](/img/structure/B2464065.png)
2-bromo-N-[2-(2-fluorophenoxy)propyl]-6-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[2-(2-fluorophenoxy)propyl]-6-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C17H18BrFN2O2. It is a pyridine derivative and has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, GSK2334470, and is classified as a selective inhibitor of AMP-activated protein kinase (AMPK).
Mécanisme D'action
The mechanism of action of 2-bromo-N-[2-(2-fluorophenoxy)propyl]-6-methylpyridine-3-carboxamide involves the inhibition of this compound. This compound binds to the catalytic domain of this compound and prevents its activation by phosphorylation. This leads to a decrease in the activation of downstream pathways that promote energy production and an increase in the activation of pathways that consume energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of this compound. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-bromo-N-[2-(2-fluorophenoxy)propyl]-6-methylpyridine-3-carboxamide in lab experiments is its selectivity for this compound. This allows researchers to study the specific effects of this compound inhibition without affecting other pathways. However, one of the limitations of using this compound is its potential for off-target effects. It is important for researchers to carefully design their experiments and control for potential off-target effects.
Orientations Futures
There are several future directions for the study of 2-bromo-N-[2-(2-fluorophenoxy)propyl]-6-methylpyridine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of this compound. This could lead to the development of more effective treatments for cancer and metabolic diseases. Another area of research is the study of the downstream effects of this compound inhibition. This could lead to a better understanding of the role of this compound in cellular metabolism and disease pathogenesis. Finally, the development of new methods for the delivery of this compound inhibitors could lead to more effective treatments with fewer side effects.
Méthodes De Synthèse
The synthesis method for 2-bromo-N-[2-(2-fluorophenoxy)propyl]-6-methylpyridine-3-carboxamide involves a series of chemical reactions. The starting material is 6-methylpyridine-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-(2-fluorophenoxy)propylamine to form the corresponding amide. Finally, the amide is treated with bromine to form the final product, this compound.
Applications De Recherche Scientifique
2-bromo-N-[2-(2-fluorophenoxy)propyl]-6-methylpyridine-3-carboxamide has been extensively studied for its potential use in scientific research. It is a selective inhibitor of AMP-activated protein kinase (this compound), which is an enzyme that plays a crucial role in regulating cellular energy metabolism. This compound is activated in response to cellular stress, such as low energy levels, and helps to restore energy balance by activating pathways that promote energy production and inhibiting pathways that consume energy.
Propriétés
IUPAC Name |
2-bromo-N-[2-(2-fluorophenoxy)propyl]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2O2/c1-10-7-8-12(15(17)20-10)16(21)19-9-11(2)22-14-6-4-3-5-13(14)18/h3-8,11H,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRLPNLOCCAGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NCC(C)OC2=CC=CC=C2F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2463982.png)
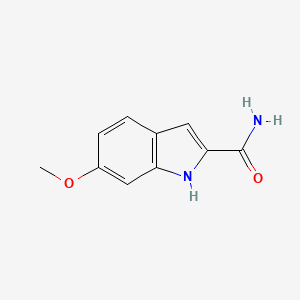
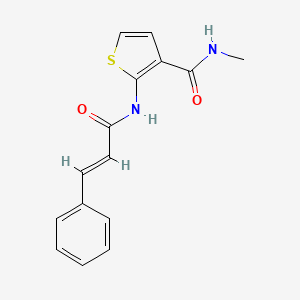
![(6-Ethylpyrimidin-4-yl)-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2463986.png)
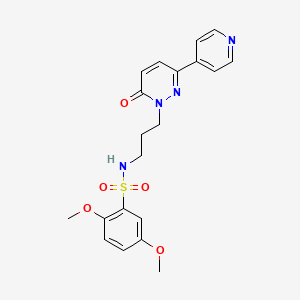
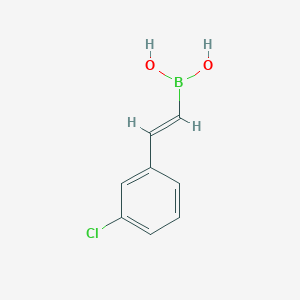
![ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2463990.png)
![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2463991.png)
![2-(2-Oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2463994.png)
![1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2464000.png)
![2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile](/img/structure/B2464001.png)
![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N,N-dipropylbenzamide](/img/structure/B2464003.png)
![N-(3,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2464004.png)
